molecular formula C18H26N2O B13867261 (4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone

(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone

Cat. No.: B13867261
M. Wt: 286.4 g/mol
InChI Key: ZDBCPASJYPOWDH-UHFFFAOYSA-N
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Description

(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone is a chemical compound with the molecular formula C18H26N2O. It is known for its unique structure, which includes a cyclobutyl group attached to a piperazine ring and a propan-2-ylphenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone typically involves the reaction of 4-cyclobutylpiperazine with 4-isopropylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclobutylpiperazin-1-yl)-(4-methylphenyl)methanone
  • (4-Cyclobutylpiperazin-1-yl)-(4-ethylphenyl)methanone
  • (4-Cyclobutylpiperazin-1-yl)-(4-tert-butylphenyl)methanone

Uniqueness

(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone is unique due to its specific structural features, such as the presence of a cyclobutyl group and a propan-2-ylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C18H26N2O/c1-14(2)15-6-8-16(9-7-15)18(21)20-12-10-19(11-13-20)17-4-3-5-17/h6-9,14,17H,3-5,10-13H2,1-2H3

InChI Key

ZDBCPASJYPOWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3

Origin of Product

United States

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